molecular formula C11H9NO B073513 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one CAS No. 1421-17-6

2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cat. No. B073513
CAS RN: 1421-17-6
M. Wt: 171.19 g/mol
InChI Key: LYKSBSFEUFSEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one is a chemical compound that has been the subject of various studies . It is a structural motif in a range of natural indole alkaloids . Derivatives of this compound have shown potential for the treatment of autoimmune conditions, obesity, diabetes, and they also exhibit anti-inflammatory, analgesic, and anticancer properties .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one derivatives has been achieved through various methods . One frequently used approach is intramolecular alkylation of the indole nitrogen atom with halides or mesylates . Another method involves a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one are diverse and depend on the specific derivative and reaction conditions . For instance, the compound can undergo a Michael reaction with dielectrophilic α-keto-β,γ-unsaturated esters, leading to a tricyclic product .

Scientific Research Applications

  • Pharmaceutical Applications:

    • Kinase Research: Derivatives like diazaoxindoles, which are related to 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one, have been explored for kinase research, indicating their potential in drug discovery and development (Cheung, Harris, & Lackey, 2001).
  • Synthesis and Chemical Transformations:

    • Cyclization and Isomerization: A method for synthesizing 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles through a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles has been developed, illustrating the compound's utility in complex organic transformations (Chen et al., 2016).
    • Regioselective Oxidation: The regioselective oxidative functionalization of hexahydropyrrolo[1,2-a]indoles has been explored, providing insights into the synthesis of various derivatives (Edstrom, Yu, & Jones, 1995).
  • Natural Product Synthesis:

    • Synthesis of Hexahydropyrrolo[2,3-b]indoles: These structures have been synthesized through domino reactions, illustrating the compound's relevance in mimicking natural product structures (Kawasaki et al., 2005).
    • Enantioselective Synthesis of Pyrrolo[1,2-a]indoles: Utilizing catalytic methods, these compounds have been synthesized with high diastereo- and enantioselectivities, showing their importance in the production of chiral natural products (Bera & Schneider, 2016).
  • Medicinal Chemistry:

    • Antifungal Activity: Derivatives like 1H-pyrrolo[3,2-g]quinoline-4,9-diones have shown significant antifungal activity, indicating the therapeutic potential of these compounds (Ryu, Lee, Jeong, & Nho, 2009).

Future Directions

Given the diverse pharmacological properties of 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one derivatives, there is immense interest in the synthesis of this scaffold . Future research will likely focus on the development of advanced catalytic methodologies for their synthesis and the exploration of their potential therapeutic applications .

properties

IUPAC Name

1,2-dihydropyrrolo[1,2-a]indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-5-6-12-9-4-2-1-3-8(9)7-10(11)12/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKSBSFEUFSEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441669
Record name 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one

CAS RN

1421-17-6
Record name 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-dihydro-1-oxo-2-ethoxycarbonyl-1H-pyrrolo[1,2-a]indole in 400 mL of acetic acid and 25 mL of water was heated at reflux under N2 for 16 hr. The resulting solution was cooled and concentrated to dryness. The residue was treated with water and methylene chloride. The organic layer was washed with NaHCO3, brine, dried and concentrated to give solid which was purified by column chromatography to give the title compound. HNMR (CDCl3)δ 2.17 (t, 2H), 4.38 (t, 2H), 6.95 (s, 1H), 7.06-7.2 (m, 1H), 7.2-7.4 (m, 2H), 7.7 (d, 1H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Reactant of Route 2
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Reactant of Route 3
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Reactant of Route 4
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Reactant of Route 5
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Reactant of Route 6
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one

Citations

For This Compound
11
Citations
M Derudas, N Pala, V Sanna… - Journal of …, 2011 - Wiley Online Library
In the course of our work aimed at develo** novel heterocycles of pharmaceutical interest, we designed and synthesized several polycyclic templates as potential substrates to be …
Number of citations: 2 onlinelibrary.wiley.com
A Ghosh, DT Bainbridge… - The Journal of Organic …, 2016 - ACS Publications
An enantioselective model synthesis of the 2,3-dihydro-1H-pyrrolo[1,2-a]indole core of the putative structure of yuremamine is reported in 39% overall yield and 96% ee over five steps. …
Number of citations: 18 pubs.acs.org
JL Adams, RS Garigipati, M Sorenson… - Journal of medicinal …, 1996 - ACS Publications
A series of N-hydroxyurea derivatives have been prepared and examined as inhibitors of 5-lipoxygenase. Oral activity was established by examining the inhibition of LTB 4 biosynthesis …
Number of citations: 38 pubs.acs.org
JE Curiel Tejeda - 2017 - ir.lib.uwo.ca
The first chapter of this thesis describes two projects, one explores the novel reactivity of quaternary donor acceptor cyclopropanes and the second one involves progress toward the …
Number of citations: 0 ir.lib.uwo.ca
JEC Tejeda - 2017 - search.proquest.com
The first chapter of this thesis describes two projects, one explores the novel reactivity of quaternary donor acceptor cyclopropanes and the second one involves progress toward the …
Number of citations: 2 search.proquest.com
Z Zheng - 2017 - search.proquest.com
Homogeneous gold catalysis has been a very hot topic in recent decades. With its unparalleled π-acidity, cationic gold complex exhibits a strong affinity to alkynes and promotes …
Number of citations: 4 search.proquest.com
JR Allen - 2019 - search.proquest.com
The prominence of N-containing molecules in pharmaceuticals and natural products has led the synthetic community to an interest in the formation of enantioselective C–N bonds. One …
Number of citations: 0 search.proquest.com
L Hejiang, C Tongxiang, Z Shifa - Chinese Journal of Organic …, 2021 - sioc-journal.cn
A metal-guided method for divergent synthesis of ketone-fused indoles/pyrroles from N-(2-alkynylaryl) lactam is described. The reaction is proposed to proceed through a …
Number of citations: 1 sioc-journal.cn
K Nugent - 2017
Number of citations: 2
W Metcalfe
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.